

Introduction to Peptide Histidine Isoleucine (PHI) and its Receptors

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Compound of Interest

Compound Name: *Peptide histidine isoleucine*

Cat. No.: B1591452

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Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide, is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.^{[1][2]} Co-synthesized from the same precursor as VIP, PHI shares significant structural and functional similarities with other peptides in this family, including VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).^{[3][4]} Its human analogue is Peptide Histidine Methionine (PHM).^{[2][4]} PHI is widely distributed throughout the central and peripheral nervous systems and plays a role in various physiological processes.^{[1][5]}

PHI exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the two subtypes of VIP receptors: VPAC1 and VPAC2.^{[4][6]} While VIP and PACAP bind to both VPAC1 and VPAC2 with high and roughly equal affinity, PHI generally displays a different binding profile, often with a preference for the VPAC2 receptor.^[7] There is also evidence suggesting the existence of a distinct, high-affinity PHI-preferring receptor in some tissues, though a specific gene for such a receptor in mammals has not yet been definitively identified.^{[5][8]}

The receptors that bind PHI belong to the Class B family of GPCRs, characterized by a large N-terminal extracellular domain that is crucial for peptide binding.^[2]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i). A lower value indicates a higher binding affinity. The table below

summarizes the binding affinities of PHI and related endogenous peptides to the human VPAC1 and VPAC2 receptors.

Ligand	Receptor	Affinity Constant (Parameter)	Value (nM)
PHI (porcine)	Human VPAC1	Ki	~15
Human VPAC2	Ki	~1.7	
VIP	Human VPAC1	Ki	~1.0 - 2.5
Human VPAC2	Ki	~1.7	
PACAP-27	Human VPAC1	Ki	~1.6
Human VPAC2	Ki	~1.8	
PACAP-38	Human VPAC1	Ki	~1.6
Human VPAC2	Ki	~1.7	

Note: Values are approximate and can vary based on experimental conditions, cell type, and assay format. Data compiled from multiple sources.[\[2\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) The potency order for human VPAC2 receptors is generally considered VIP ≈ PACAP-38 ≈ PACAP-27 > PHI.[\[9\]](#)

Signaling Pathways

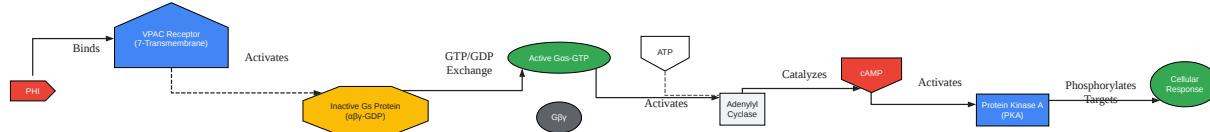
Upon binding of PHI to VPAC1 or VPAC2 receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.

Gs/cAMP Signaling Pathway

The primary signaling mechanism for VPAC receptors is through the stimulatory G protein (Gs).
[\[2\]](#) This pathway is fundamental to many of the physiological effects of PHI.

- Receptor Activation: PHI binds to the extracellular domain of the VPAC receptor.
- G Protein Coupling: The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric Gs protein.[\[11\]](#)[\[12\]](#)

- G Protein Dissociation: The G α -GTP complex dissociates from both the receptor and the G β dimer.[11][13]
- Adenylyl Cyclase Activation: The dissociated G α -GTP complex binds to and activates the enzyme adenylyl cyclase.[14]
- cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[14]
- Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[15]



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Canonical Gs-protein coupled signaling pathway for PHI.

Other Potential Signaling Pathways

While the Gs/cAMP pathway is predominant, GPCRs, including VPAC receptors, can couple to other G proteins or activate alternative pathways. Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by GPCRs has been established, often occurring through G β subunit-mediated activation of Phosphoinositide 3-Kinase (PI3K) or via transactivation of receptor tyrosine kinases.[16][17] Some studies suggest that PHI can regulate cell proliferation through the MAPK pathway, indicating a more complex signaling profile than simple cAMP elevation.

Experimental Protocols: Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[\[18\]](#) They are used to determine key parameters like Kd, Ki, and Bmax (receptor density).

General Protocol for a Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., PHI) to compete with a radiolabeled ligand (e.g., [^{125}I]-VIP) for binding to a receptor. The output is an IC50 value, which can be converted to a Ki value.[\[19\]](#)

1. Preparation of Receptor Source:

- Source: Use either cultured cells engineered to express the receptor of interest (e.g., CHO cells expressing human VPAC1) or homogenized tissue membranes known to contain the receptor.[\[20\]](#)
- Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂) containing protease inhibitors.
- Centrifugation: Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again.
- Storage: Resuspend the final membrane pellet in a buffer with a cryoprotectant (like 10% sucrose), aliquot, and store at -80°C. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[\[20\]](#)

2. Assay Execution:

- Reagent Preparation:
 - Thaw the membrane preparation and resuspend in the final assay binding buffer.
 - Prepare a fixed, single concentration of the radioligand (typically at or below its Kd value).
 - Prepare serial dilutions of the unlabeled competitor compound (the ligand of interest).[\[21\]](#)

- Incubation Setup (in a 96-well plate):
 - Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
 - Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding.[19]
 - Competitor Wells: Add membrane preparation, radioligand, and the various concentrations of the unlabeled test compound.[21]
- Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding to reach equilibrium.[19][20]

3. Separation of Bound and Free Ligand:

- Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[20]
- Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

4. Quantification:

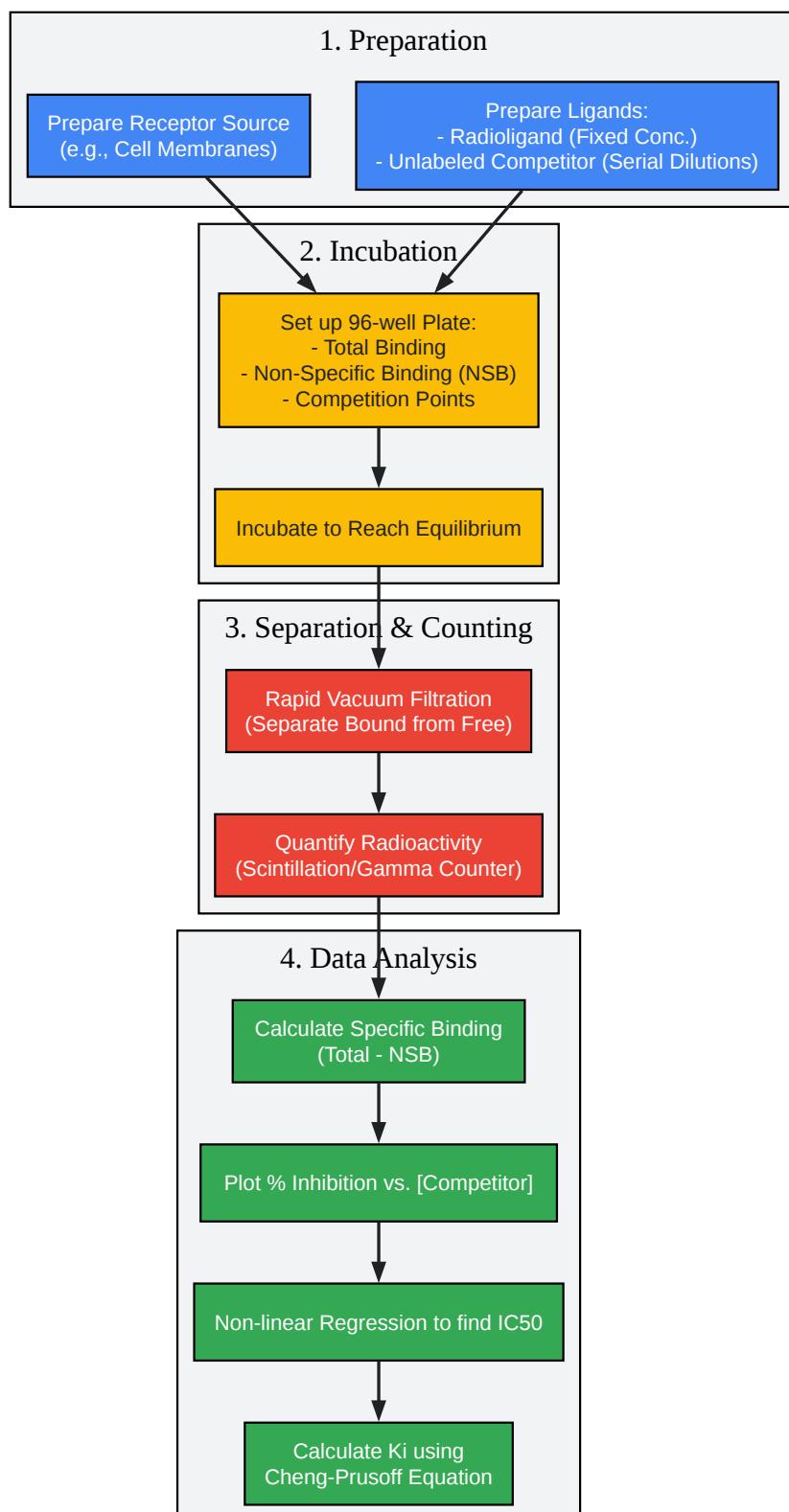
- Dry the filter plate.
- Add a scintillation cocktail and measure the radioactivity retained on each filter using a scintillation counter (for ^3H , ^{14}C) or a gamma counter (for ^{125}I).[19][20]

5. Data Analysis:

- Calculate Specific Binding: For each concentration of the competitor, subtract the average counts from the NSB wells from the total counts.[20]
- Generate Inhibition Curve: Plot the specific binding as a percentage of the maximal binding (total binding minus NSB) against the log concentration of the competitor.

- Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).[21]
- Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + ([L]/Kd))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Experimental Workflow Diagram

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Workflow for a competitive radioligand binding assay.

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